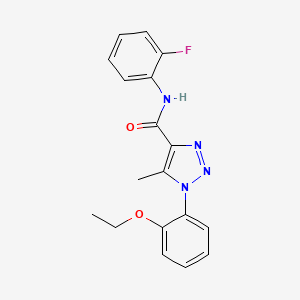

1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 2-ethoxyphenyl group at position 1, a methyl group at position 5, and a 2-fluorophenyl carboxamide at position 2. This compound (CAS: 878734-26-0; molecular formula: C₁₈H₁₇FN₄O₂; molecular weight: 340.35 g/mol) is part of a broader class of 1,2,3-triazole-4-carboxamides known for their diverse pharmacological activities, including modulation of metabolic pathways and enzyme inhibition .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-3-25-16-11-7-6-10-15(16)23-12(2)17(21-22-23)18(24)20-14-9-5-4-8-13(14)19/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUURKBIFJOREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula: C18H17FN4O2

Molecular Weight: 340.35 g/mol

The biological activity of 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The triazole ring interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activities. This inhibition is crucial for potential applications in neurodegenerative diseases .

- Cell Cycle Modulation: The compound has shown potential in inducing cell cycle arrest and apoptosis in cancer cells, particularly through mechanisms involving the modulation of signaling pathways related to cell growth and survival .

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that 1,2,3-triazole derivatives possess significant anticancer properties. For instance:

- In vitro Studies: The compound demonstrated cytotoxic effects against several cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The presence of the triazole moiety contributes to antimicrobial properties:

- Antibacterial and Antifungal Effects: Studies have reported that derivatives of triazoles exhibit broad-spectrum antibacterial and antifungal activities .

Comparative Analysis

To understand the uniqueness of this compound compared to similar structures, a comparative analysis was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-ethoxyphenyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Structure | Moderate anticancer activity |

| N-(2-ethoxyphenyl)-1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Structure | Lower antibacterial activity |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Neurodegenerative Diseases : A study indicated that 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole derivatives showed promising results in inhibiting AChE activity, suggesting potential applications in Alzheimer's disease treatment .

- Cancer Therapy Trials : Clinical trials exploring the efficacy of triazole derivatives in lung cancer treatment revealed that compounds with similar structures significantly induced apoptosis in A549 cells and other lung cancer cell lines .

Scientific Research Applications

Biological Activities

The biological activity of 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The triazole ring interacts with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activities, which is crucial for potential applications in neurodegenerative diseases.

- Cell Cycle Modulation: The compound can induce cell cycle arrest and apoptosis in cancer cells, particularly by modulating signaling pathways related to cell growth and survival.

Research Applications

1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound with diverse applications.

Anticancer Activity: 1,2,3-triazole derivatives possess significant anticancer properties.

- In vitro Studies: The compound demonstrated cytotoxic effects against several cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM, indicating its potential as an anticancer agent.

Antimicrobial Activity: The triazole moiety contributes to antimicrobial properties.

- Antibacterial and Antifungal Effects: Derivatives of triazoles exhibit broad-spectrum antibacterial and antifungal activities.

Case Studies

Case studies highlight the therapeutic potential of 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:

- Study on Neurodegenerative Diseases: 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole derivatives showed promising results in inhibiting AChE activity, suggesting potential applications in Alzheimer's disease treatment.

- Cancer Therapy Trials: Clinical trials exploring the efficacy of triazole derivatives in lung cancer treatment revealed that compounds with similar structures significantly induced apoptosis in A549 cells and other lung cancer cell lines.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-fluorophenyl amide in the target compound may confer stronger π-π stacking interactions compared to 3- or 4-fluoro isomers (e.g., BG01432) .

Physicochemical and Crystallographic Properties

- Molecular Weight : The target compound (340.35 g/mol) aligns with drug-like properties (≤500 g/mol), similar to analogues .

- Crystallography : Structural analogues (e.g., ZIPSEY) have been resolved using SHELXL , suggesting the target compound’s crystal structure could be similarly analyzed for stability studies.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves coupling reactions between substituted phenyl precursors. For example:

- Step 1: Condensation of 2-fluoroaniline with a triazole intermediate using carbodiimide coupling agents (e.g., EDC·HCl) and HOBt·H₂O to form the carboxamide bond .

- Step 2: Introduction of the 2-ethoxyphenyl group via nucleophilic substitution or click chemistry under Cu(I) catalysis .

- Purification: Column chromatography or recrystallization ensures high purity (>95%). Reaction conditions (e.g., solvent polarity, temperature) are critical for minimizing byproducts like unreacted azides or regioisomers .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions. For example, the ¹H NMR signal at δ 2.4 ppm corresponds to the methyl group at position 5 of the triazole .

- X-ray Diffraction: Single-crystal X-ray analysis using SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolves anisotropic displacement parameters and validates bond lengths/angles (e.g., triazole C–N bonds: ~1.31–1.34 Å) .

Q. How are common impurities or regioisomers identified during synthesis?

Methodological Answer:

- HPLC-MS: Detects impurities (e.g., unreacted azides or des-fluoro analogs) via retention time shifts and mass-to-charge ratios.

- 2D NMR (COSY, HSQC): Differentiates regioisomers by correlating proton-proton coupling patterns and carbon-proton connectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Systematic Substitution: Replace the 2-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina ) to identify critical interactions, such as hydrogen bonding between the carboxamide group and catalytic aspartates in enzymes like BACE-1 .

- Metabolic Stability: Introduce fluorine atoms or cyclopropyl rings to block CYP450-mediated oxidation, as demonstrated in pyrazolone-based inhibitors .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Iterative Validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .

- Orthogonal Assays: Combine enzymatic inhibition data (e.g., IC₅₀) with cellular viability assays (e.g., MTT) to confirm target-specific effects versus off-target cytotoxicity .

- Data Normalization: Use Z-factor analysis to quantify assay robustness and exclude outliers caused by solvent interference (e.g., DMSO >1% v/v) .

Q. What computational strategies are effective for modeling target interactions?

Methodological Answer:

- Docking Studies: Employ AutoDock or Schrödinger Suite to predict binding poses. For example, the carboxamide group of the compound forms hydrogen bonds with Asp32/Asp228 in BACE-1, validated by ΔG values ≤−8.6 kcal/mol .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes (e.g., RMSD ≤2.0 Å indicates stable binding) .

Q. How can solubility and bioavailability be improved without compromising activity?

Methodological Answer:

- Prodrug Design: Convert the carboxamide to a methyl ester (pro-drug) for enhanced membrane permeability, with in situ hydrolysis restoring activity .

- Co-Crystallization: Use co-formers like succinic acid to improve aqueous solubility via salt formation, monitored by PXRD and DSC .

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) on the phenyl ring to lower logP values while maintaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.